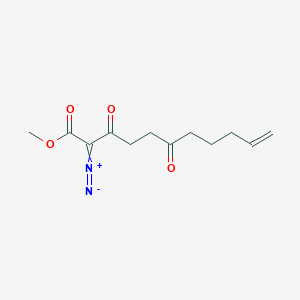
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate is a chemical compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a diazonium group, a methoxy group, and a dioxoundeca-dien-olate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate typically involves the diazotization of an appropriate precursor compound. The reaction conditions often include the use of nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a strong acid such as hydrochloric acid (HCl). The precursor compound, which contains the necessary functional groups, is treated with the diazotizing agent under controlled temperature conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pH, and reagent addition, resulting in high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, cyanides, and thiols. The reactions are typically carried out in aqueous or organic solvents at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are used as coupling partners. The reactions are often conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Coupling Reactions: Azo dyes with vibrant colors.
Reduction Reactions: Corresponding amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of substituted aromatic compounds and azo dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various applications, including the formation of azo dyes and the synthesis of substituted aromatic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or coupling partners used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: Similar structure with diethoxy groups instead of methoxy groups.
2-Diazonio-1-[(2-methylpropan-2-yl)oxy]-1,6-dioxoundeca-2,10-dien-3-olate: Similar structure with a tert-butoxy group instead of a methoxy group.
Uniqueness
2-Diazonio-1-methoxy-1,6-dioxoundeca-2,10-dien-3-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of the methoxy group influences its solubility and reactivity compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
197085-80-6 |
|---|---|
Molekularformel |
C12H16N2O4 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
methyl 2-diazo-3,6-dioxoundec-10-enoate |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-6-9(15)7-8-10(16)11(14-13)12(17)18-2/h3H,1,4-8H2,2H3 |
InChI-Schlüssel |
SZZDKWGLFHXNCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=[N+]=[N-])C(=O)CCC(=O)CCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


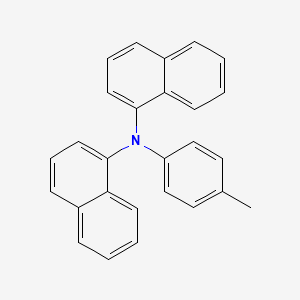
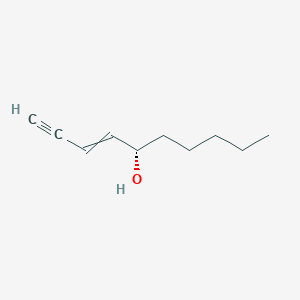
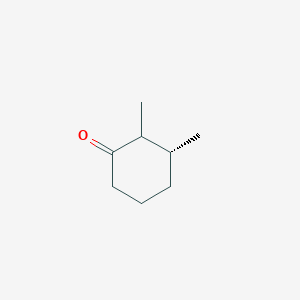
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
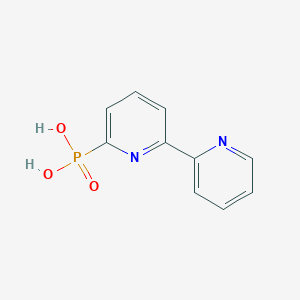
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
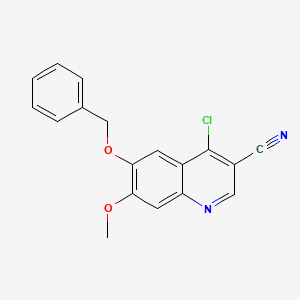

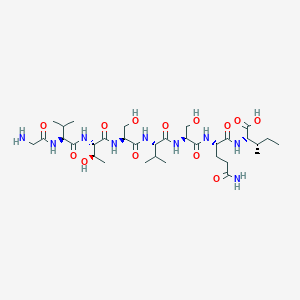
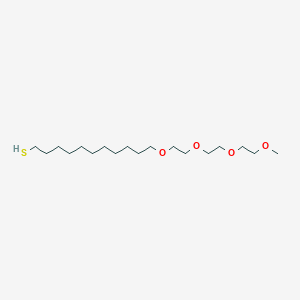
![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
